molecular formula C9H15F2NO4 B6236472 2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid CAS No. 1779421-09-8

2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid

Cat. No.: B6236472
CAS No.: 1779421-09-8
M. Wt: 239.2
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound’s structure includes two fluorine atoms, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid typically involves the protection of an amino group with the Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Deprotection Reactions: The primary product is the free amino acid derivative after removal of the Boc group.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid is unique due to the presence of two fluorine atoms, which can influence its reactivity and stability compared to other Boc-protected amino acids. This makes it particularly useful in specific synthetic applications where fluorine atoms are desired for their electronic and steric effects.

Properties

CAS No.

1779421-09-8

Molecular Formula

C9H15F2NO4

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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